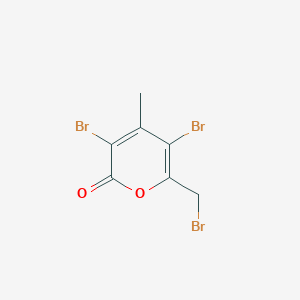
3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one is a brominated pyranone derivative This compound is of interest due to its unique structure, which includes multiple bromine atoms and a pyranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one typically involves the bromination of a precursor compound. One common method involves the bromination of 4-methyl-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of bromine atoms or modification of the pyranone ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a lactone .
Aplicaciones Científicas De Investigación
3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its brominated structure makes it a potential candidate for drug development.
Material Science: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The pyranone ring can also undergo various transformations, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-methyl-2H-pyran-2-one: Lacks the bromomethyl group.
6-Bromomethyl-4-methyl-2H-pyran-2-one: Lacks the dibromo substitution at positions 3 and 5.
Propiedades
Número CAS |
141402-06-4 |
|---|---|
Fórmula molecular |
C7H5Br3O2 |
Peso molecular |
360.82 g/mol |
Nombre IUPAC |
3,5-dibromo-6-(bromomethyl)-4-methylpyran-2-one |
InChI |
InChI=1S/C7H5Br3O2/c1-3-5(9)4(2-8)12-7(11)6(3)10/h2H2,1H3 |
Clave InChI |
RXKXEBDUKOMBHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC(=C1Br)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)

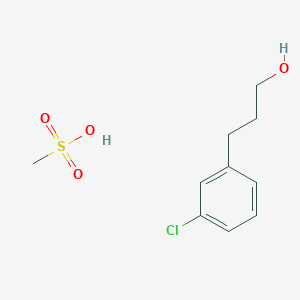

![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

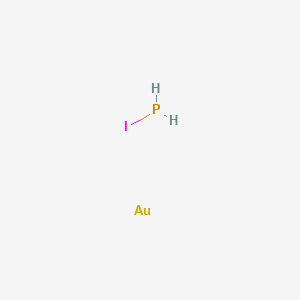
dimethyl-](/img/structure/B14263596.png)
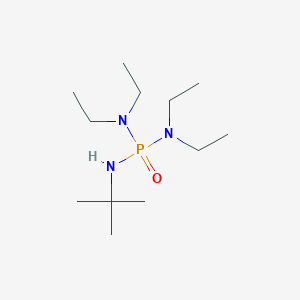
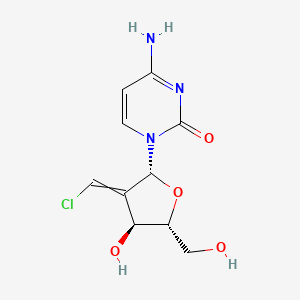
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)

![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
